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Compound of Interest

Compound Name:
5-

(Dimethylphosphoryl)picolinonitrile

CAS No.: 2551114-38-4

Cat. No.: B2608007

Get Quote

Introduction & Scope
Dimethylphosphoryl pyridines are a class of organophosphorus compounds where a

dimethylphosphine oxide group

is attached directly to a pyridine ring. These compounds are critical as ligands in catalysis (e.g.,
palladium-catalyzed cross-couplings) and as pharmacophores in kinase inhibitors (e.g., FAK
inhibitors).

Critical Distinction:

Dimethylphosphoryl Pyridine: Contains a Phosphine Oxide group (

bonds). Structure:

.
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Dimethyl Pyridylphosphonate: Contains a Phosphonate Ester group (

bonds). Structure:

.

This guide primarily analyzes the Dimethylphosphoryl (Phosphine Oxide) derivatives, while

providing comparative data for phosphonates to prevent misidentification.

Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of dimethylphosphoryl pyridines is governed by the stability of the

phosphorus-carbon bond and the high proton affinity of the pyridine nitrogen.

Electron Ionization (EI) Pathways
Under hard ionization (70 eV), the molecular ion (

) is typically distinct. The fragmentation is driven by alpha-cleavage relative to the phosphorus
and the aromatic ring.

Pathway A: P-C Bond Cleavage (Alpha-Cleavage)
The most energetic pathway involves the homolytic cleavage of the bond connecting the

phosphorus to the pyridine ring.

Mechanism: The charge can be retained on either the pyridine ring or the phosphoryl group.

Diagnostic Ions:

78: Pyridinium cation (

).

77: Dimethylphosphoryl cation (

). Note: This is isobaric with the phenyl cation (

), but can be distinguished by the lack of subsequent

losses (
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51) typical of phenyl rings.

Pathway B: Alkyl Radical Loss
The loss of a methyl radical (

) from the phosphorus atom is a favorable process, leading to an even-electron cation.

Mechanism:

.

Significance: This confirms the presence of

groups (phosphine oxide) rather than

(phosphonate), which would favor formaldehyde (

) or methoxy radical loss.

Pathway C: Rearrangement (Ortho Effect)
In 2-(dimethylphosphoryl)pyridine, the proximity of the phosphoryl oxygen to the pyridine

nitrogen allows for a "proximity effect," though less pronounced than in esters.

Observation: Enhanced abundance of the

ion due to stabilization by the ring nitrogen lone pair.

Electrospray Ionization (ESI) Pathways
In ESI (positive mode), these compounds form stable protonated molecules

.

Protonation Site: The pyridine nitrogen is the primary site of protonation (pKa ~5.2), but the

phosphoryl oxygen is also basic.

CID Fragmentation:

High Collision Energy: Cleavage of the P-C bond to yield the pyridinium ion (
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79/78).

Neutral Loss: Loss of dimethylphosphine oxide (

) is possible, leaving the pyridine fragment.

Visualization of Fragmentation Logic
The following diagram illustrates the primary fragmentation pathways for 2-

(dimethylphosphoryl)pyridine under Electron Ionization.
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Green: Primary Fragment
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Caption: Fragmentation pathways of 2-(dimethylphosphoryl)pyridine showing competitive

methyl loss and P-C bond cleavage.

Comparative Analysis: Oxide vs. Ester vs. Phenyl
Distinguishing dimethylphosphoryl pyridines from their analogues is crucial for structural

elucidation.
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Feature

Dimethylphosphor
yl Pyridine (

)

Dimethyl
Pyridylphosphonat
e (

)

Diphenylphosphor
yl Pyridine (

)

Functional Group Phosphine Oxide Phosphonate Ester Phosphine Oxide

Base Peak (EI)

78 (Py) or

77 (

)

109 (

) or

79

201 (

)

Diagnostic Loss
-15 Da (

)

-30 Da (

) or -31 Da (

)

-77 Da (

)

Key Low Mass Ion 77 (Isobaric with

Phenyl)

47 (

),

79 (

)

51 (

from Phenyl)

McLafferty Rearr.
No (Lacks

-hydrogen)

Possible (with longer

alkyl chains)
No

The "m/z 77" Trap
Problem: Both Dimethylphosphoryl (

, 77.015 Da) and Phenyl (

, 77.039 Da) appear at

77.

Solution:
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Check for

51: Phenyl groups fragment further to

51 and 39. The dimethylphosphoryl group does not produce

51.

High-Resolution MS: A mass difference of ~24 mDa distinguishes them.

Experimental Protocols
GC-MS Analysis (EI)
This protocol ensures detection of the molecular ion and diagnostic fragments.

Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol or Dichloromethane.

Inlet: Splitless mode, 250°C.

Column: DB-5ms or equivalent (30m x 0.25mm ID).

Oven Program: 60°C (1 min)

20°C/min

300°C (5 min).

MS Source: Electron Ionization (70 eV), 230°C.

Scan Range:

40–400.

LC-MS/MS Analysis (ESI)
Optimized for confirming the parent mass and soft fragmentation.

Mobile Phase:

A: Water + 0.1% Formic Acid.
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B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 mins.

Ionization: ESI Positive Mode.

Collision Energy (CID): Stepped energy (10, 20, 40 eV) to observe both the molecular ion

and the pyridyl core fragment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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